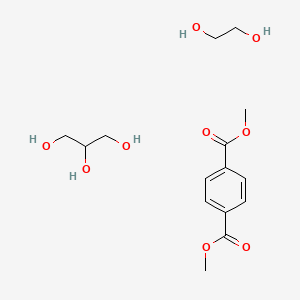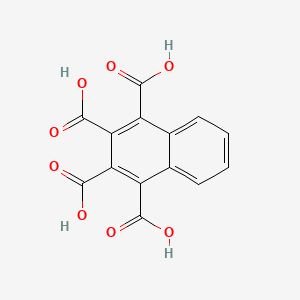
Naphthalene-1,2,3,4-tetracarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,2,3,4-tetracarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of four carboxylic acid groups attached to the naphthalene ring. This compound is known for its stability and high melting point, making it a valuable substance in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalene-1,2,3,4-tetracarboxylic acid can be synthesized through the oxidation of pyrene using typical oxidants such as chromic acid and chlorine . The process involves the formation of an unsaturated tetrachloride, which hydrolyzes to enols that tautomerize to the bis-dione. This intermediate is then oxidized to form the tetracarboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves the Henkel disproportionation reaction. This method uses the sodium salt or sodium-potassium mixed salt of a raw material as the alkali salt, with sodium halide as a co-catalyst. The reaction is carried out at high temperatures (350-450°C) in the presence of carbon dioxide or another inert gas .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1,2,3,4-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid, chlorine, and various reducing agents. The reactions typically require specific conditions such as high temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives, such as naphthalene diimides and other substituted naphthalenes .
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,2,3,4-tetracarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of naphthalene-1,2,3,4-tetracarboxylic acid involves its ability to undergo hydrolysis and form various ionic species depending on the pH of the solution. The compound’s reactivity is influenced by its conjugated ring system and the presence of electron-withdrawing carbonyl groups . These properties enable it to participate in electron transfer processes and form stable radical anions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar in structure but differs in the position of carboxylic acid groups.
Perylene-3,4,9,10-tetracarboxylic acid: Another polycarboxylated aromatic compound used in similar applications.
Uniqueness
Naphthalene-1,2,3,4-tetracarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized naphthalene derivatives and in applications requiring high stability and specific electronic properties .
Eigenschaften
CAS-Nummer |
31901-98-1 |
|---|---|
Molekularformel |
C14H8O8 |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
naphthalene-1,2,3,4-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8/c15-11(16)7-5-3-1-2-4-6(5)8(12(17)18)10(14(21)22)9(7)13(19)20/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
MZYHMUONCNKCHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



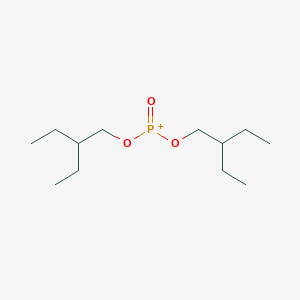
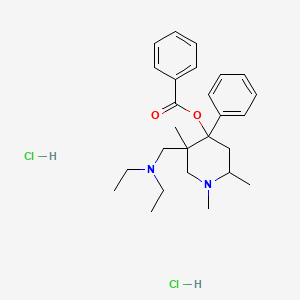
![N-[4-[3-(4-nitrophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B14680180.png)
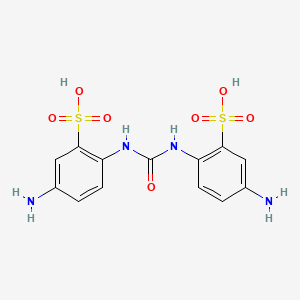

![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)
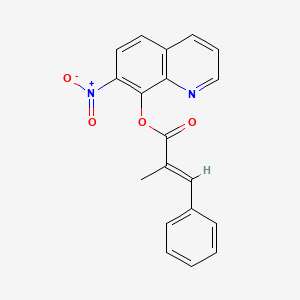



![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)

